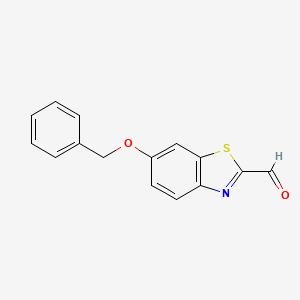![molecular formula C12H9NOS B12555928 1H-Thiopyrano[3,4-b]quinolin-4(3H)-one CAS No. 188739-03-9](/img/structure/B12555928.png)
1H-Thiopyrano[3,4-b]quinolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Thiopyrano[3,4-b]quinolin-4(3H)-one is a heterocyclic compound that features a fused ring system combining a thiopyran and a quinoline moiety
Preparation Methods
The synthesis of 1H-Thiopyrano[3,4-b]quinolin-4(3H)-one can be achieved through several methods. One notable approach involves the reaction of 2-alkynylquinoline-3-carbonitriles with sodium sulphide (Na2S·9H2O) under catalyst-free conditions at room temperature. This method is eco-friendly and yields diverse functionalized thiopyrano[4,3-b]quinolin-1-ones through sulfuration, annulation, and aerial oxidation .
Chemical Reactions Analysis
1H-Thiopyrano[3,4-b]quinolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine
Scientific Research Applications
1H-Thiopyrano[3,4-b]quinolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in drug design due to its unique structure and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules make it a valuable tool in studying biochemical pathways and mechanisms
Mechanism of Action
The mechanism of action of 1H-Thiopyrano[3,4-b]quinolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
1H-Thiopyrano[3,4-b]quinolin-4(3H)-one can be compared with other similar compounds, such as:
3,4-Dihydro-1H-thiopyrano[3,4-b]quinolin-5-ylamine: This compound shares a similar core structure but differs in its functional groups and reactivity.
Quinolon-4(1H)-imines: These compounds have a quinoline core but differ in their substituents and biological activity. The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it distinct from other related compounds.
Properties
CAS No. |
188739-03-9 |
|---|---|
Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
1H-thiopyrano[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C12H9NOS/c14-12-7-15-6-11-9(12)5-8-3-1-2-4-10(8)13-11/h1-5H,6-7H2 |
InChI Key |
HXNMOWPPKDGURM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C=C2C(=O)CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





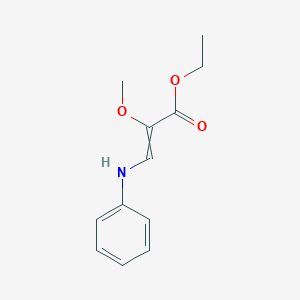

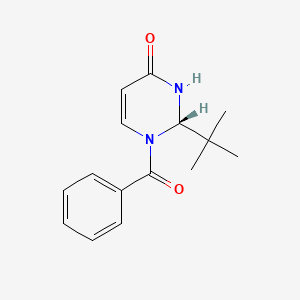

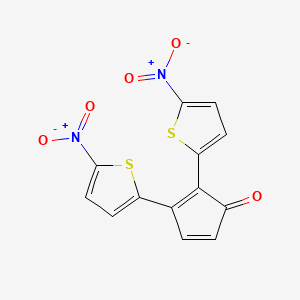
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
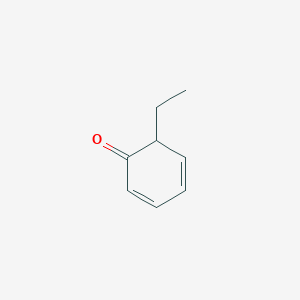
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
